![molecular formula C8H11N3O B566827 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1243250-20-5](/img/structure/B566827.png)

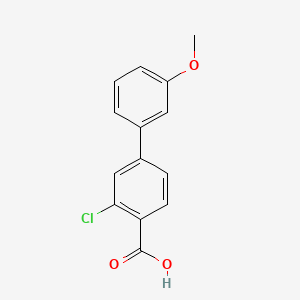

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, has been reported in the literature . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR) .Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have been shown to be important for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of substituted derivatives through a one-pot multicomponent reaction using various hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts highlights the compound's utility in developing lead molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Applications

Pyrimidines, including derivatives of the core structure , have displayed a range of pharmacological effects, including notable anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α (Rashid et al., 2021).

Role in Synthetic Chemistry

The compound's derivatives are highlighted for their importance as synthetic precursors of a variety of compounds with marked biological activity. Their utility in constructing relevant structures through both conventional and non-conventional synthesis methods demonstrates their potential in medicinal chemistry (Chalán-Gualán et al., 2022).

Optical Sensors Development

Derivatives of pyrimidines, including the core structure mentioned, are explored for their suitability in developing optical sensors. Their ability to form both coordination and hydrogen bonds makes them appropriate for use as sensing probes, indicating a broad range of biological and medicinal applications beyond traditional therapeutic uses (Jindal & Kaur, 2021).

Medicinal Chemistry and Drug Development

Pyrimidine derivatives are extensively analyzed for their wide range of pharmacological activities, making the pyrimidine core a promising scaffold for new biologically active compounds development. These activities include antiviral, antimicrobial, antitumor, and antifungal effects, providing a basis for further search for highly effective and safe medicines (Chiriapkin, 2022).

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is the ATR kinase . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA . It is an attractive anticancer drug target based on synthetic lethality .

Mode of Action

The compound interacts with ATR kinase, inhibiting its function . This inhibition disrupts the normal response to DNA damage, leading to cell death in cells that are actively replicating their DNA .

Biochemical Pathways

The compound affects the DNA damage response pathway, specifically the response to single-strand breaks . By inhibiting ATR kinase, it disrupts the normal repair processes that occur following DNA damage . This leads to an accumulation of DNA damage in the cell, which can trigger cell death .

Pharmacokinetics

A similar compound was found to have a favorable pharmacokinetic profile with a bioavailability of 300% in SD rats, acceptable PPB, high permeability, and low risk of drug-drug interactions .

Result of Action

The result of the compound’s action is cell death in cells that are actively replicating their DNA . This makes it a potential anticancer agent, as cancer cells are often characterized by uncontrolled replication .

Future Directions

The future directions for research into “2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further exploration of their potential as FGFR inhibitors . This could include more detailed studies into their synthesis, mechanism of action, and potential applications in cancer therapy .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . This interaction suggests that the compound may play a role in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

In cellular assays, this compound has shown potent anti-necroptotic activity in both human and mouse cells . It has also demonstrated significant anti-proliferative activity against ATM-deficient cells such as LoVo, SW620, and OVCAR-3 .

Molecular Mechanism

Molecular docking studies have elucidated that this compound can effectively bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction is likely responsible for its inhibitory activity against RIPK1 and its subsequent effects on necroptosis .

Metabolic Pathways

Given its interaction with RIPK1, it may influence pathways related to necroptosis .

Properties

IUPAC Name |

2,3-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-6(7)8(12)11(5)2/h9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJSIFQTPYTLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CNC2)C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-20-5 |

Source

|

| Record name | 2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)

![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)